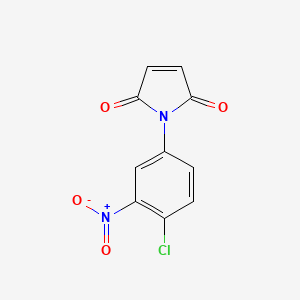

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

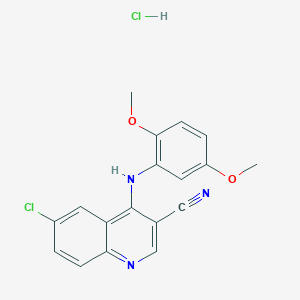

1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CNPPD) is a compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. CNPPD is a heterocyclic compound that is composed of a pyrrole ring, a nitro group, and a chlorine substituent. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-bacterial properties. Furthermore, it has been investigated for its potential applications in drug synthesis, medical imaging, and tissue engineering.

Aplicaciones Científicas De Investigación

Optical and Electronic Applications

Diketopyrrolopyrroles, like 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, are renowned for their exceptional optical properties and stability. They are utilized in a wide array of high-performance applications, including high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The structural modification of these compounds leads to significant changes in both linear and nonlinear optical properties, showcasing strong bathochromic shifts in absorption and enhanced two-photon absorption cross-sections. Their straightforward synthesis, combined with good stability and near-unity fluorescence quantum yield, continues to draw attention for further application in real-world technologies (Grzybowski & Gryko, 2015).

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, which is part of the broader family of compounds including this compound, is widely utilized in medicinal chemistry. This scaffold is extensively explored due to its ability to efficiently explore pharmacophore space because of its sp3 hybridization, contribution to the stereochemistry of molecules, and increased three-dimensional coverage. The non-planarity of the ring introduces a phenomenon known as "pseudorotation," which is advantageous for designing compounds for the treatment of human diseases. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are highlighted for their bioactive properties with target selectivity, providing a valuable framework for drug discovery (Li Petri et al., 2021).

Electronic Device Applications

Compounds related to this compound, specifically π-conjugated organic donor–acceptor (D–A) type polymers containing diketopyrrolopyrrole (DPP) derivatives, have shown significant promise in electronic device applications. The novel chromophores, such as isoDPP, BDP, and NDP, which share structural similarities with DPP, exhibit distinct optical, electrochemical, and device performance characteristics. Polymers containing these high-performance electron-deficient pigments are potential candidates for high-performance electronic devices due to their unique properties stemming from core-extension or structure optimization. This underscores the versatility and potential of DPP-based polymers in advancing the field of electronic materials (Deng et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds, such as thiourea derivatives, have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It’s worth noting that related compounds, such as thiourea derivatives, have been studied for their interaction with various biological targets .

Biochemical Pathways

Related compounds, such as thiourea derivatives, have been noted to influence a variety of biochemical pathways due to their diverse biological applications .

Result of Action

Related compounds, such as thiourea derivatives, have been studied for their diverse biological effects .

Propiedades

IUPAC Name |

1-(4-chloro-3-nitrophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLNDCQNBCAVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,5-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2528601.png)

![5-(2-Ethoxyethyl)-1,3-dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2528603.png)

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)

![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)

![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2528615.png)

![(E)-4-acetyl-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2528617.png)

![4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile](/img/structure/B2528621.png)